N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride
Overview
Description
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride, also known as BME, is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the dopamine D3 receptor and has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride acts as a selective agonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways in the brain. Activation of the dopamine D3 receptor by N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride leads to an increase in dopamine release, which can modulate various physiological and behavioral processes.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has been found to have a range of biochemical and physiological effects, including modulation of dopamine release, regulation of neuroinflammation, and modulation of synaptic plasticity. In addition, N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has also been found to have potential neuroprotective effects against oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are several future directions for research on N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride, including the development of more selective and potent dopamine D3 receptor agonists, the investigation of N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride's potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its potential as a research tool for studying the role of dopamine D3 receptors in various physiological and pathological processes.
Scientific Research Applications
N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In addition, N-[4-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride has also been used as a research tool to study the role of dopamine D3 receptors in various physiological and pathological processes.
properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3.2ClH/c1-24-21-15-19(16-22-9-10-23-11-13-25-14-12-23)7-8-20(21)26-17-18-5-3-2-4-6-18;;/h2-8,15,22H,9-14,16-17H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHXZQBMVWAOLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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